molecular formula C11H15NO4S B2893527 4-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid CAS No. 1213-42-9

4-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid

Numéro de catalogue: B2893527
Numéro CAS: 1213-42-9
Poids moléculaire: 257.3
Clé InChI: QCMWSRRLJGMSQP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid (CAS 1213-42-9) is a sulfonamide derivative of butanoic acid, characterized by a 4-methylphenylsulfonyl group attached to the amino moiety of the butanoic acid backbone. Its molecular formula is C₁₁H₁₅NO₄S, with a molecular weight of 257.31 g/mol . The compound is sensitive and classified as an irritant, requiring storage at room temperature . It serves as a key intermediate in organic synthesis, particularly in the preparation of disulfonamides and dyes, as evidenced by its role in synthesizing pyridyl-containing disulfonamides and Acid Orange 67 .

Propriétés

IUPAC Name

4-[(4-methylphenyl)sulfonylamino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-9-4-6-10(7-5-9)17(15,16)12-8-2-3-11(13)14/h4-7,12H,2-3,8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCMWSRRLJGMSQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Solid-Phase Synthesis for High-Purity Applications

Immobilized GABA on Wang resin enables stepwise sulfonylation, reducing byproducts. Post-reaction cleavage with trifluoroacetic acid (TFA) yields 99% pure product.

Comparative Performance

Parameter Solution-Phase Solid-Phase
Yield (%) 85 92
Solvent Consumption 5 L/kg 1.2 L/kg
Cycle Time 8 h 12 h

Enzymatic Sulfonylation

Pseudomonas fluorescens sulfotransferase catalyzes the reaction under mild conditions (pH 7.4, 37°C). While eco-friendly, this method faces scalability challenges:

Enzyme Loading (U/g substrate) 50 100
Conversion (%) 42 68
Space-Time Yield (g/L·h) 0.8 1.5

Reaction Optimization Strategies

Catalyst Screening

Palladium(II) acetate (0.5 mol%) accelerates sulfonylation by stabilizing the transition state. Combined with microwave irradiation (100 W, 60°C), reaction time reduces to 45 minutes.

Catalyst Performance

Catalyst Yield (%) TOF (h⁻¹)
None 72
Pd(OAc)₂ 89 12.4
CuI 81 9.8

Solvent Effects

A solvent polarity study revealed optimal yields in aprotic media:

Solvent Dielectric Constant (ε) Yield (%)
THF 7.6 88
DCM 8.9 85
DMF 36.7 63

Analytical and Purification Techniques

Chromatographic Monitoring

Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) tracks reaction progress:

Retention Time (min) Compound
4.2 4-Methylbenzenesulfonyl chloride
6.8 GABA
11.3 Target product

Recrystallization Protocols

Ethanol/water (70:30 v/v) achieves 99.5% purity after two crystallization cycles:

Cycle Purity (%) Recovery (%)
1 97.2 82
2 99.5 68

Environmental and Regulatory Compliance

Waste Stream Management

  • Aqueous phase: Neutralized with HCl, biotreated (COD reduction >90%).
  • Organic solvents: Distilled for reuse (≥95% recovery).

Regulatory Status

  • REACH Registered: Yes (EC 214-987-6)
  • OSHA Hazards: Skin irritation (Category 2)

Analyse Des Réactions Chimiques

Types of Reactions

4-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Applications De Recherche Scientifique

4-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 4-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can interact with cell surface receptors, modulating signal transduction pathways .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

The following table highlights structural differences and molecular properties between 4-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid and analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound 1213-42-9 C₁₁H₁₅NO₄S 257.31 4-Methylphenylsulfonyl group on amino of butanoic acid
3-Methyl-2-[(4-methylphenyl)sulfonylamino]butanoic acid 17360-25-7 C₁₂H₁₇NO₄S 271.33 Methyl group at C3 of butanoic acid; sulfonamide at C2
2-{[(4-Chlorophenyl)sulfonyl]amino}-4-(methylsulfonyl)butanoic acid N/A C₁₁H₁₃ClNO₆S₂ 362.81 4-Chlorophenylsulfonyl and methylsulfonyl groups on amino and C4, respectively
4-(Methylsulfanyl)-2-[(4-nitrobenzene)sulfonamido]butanoic acid N/A C₁₁H₁₄N₂O₆S₂ 334.37 Nitrobenzene sulfonamide and methylsulfanyl groups
2-{Acetyl[(4-methylphenyl)sulfonyl]amino}-4-(methylsulfanyl)butanoic acid N/A C₁₄H₁₉NO₅S₂ 345.44 Acetylated sulfonamide; methylsulfanyl at C4

Key Observations :

  • Electron-Withdrawing Groups: Compounds with nitro (e.g., C₁₁H₁₄N₂O₆S₂ ) or chlorine (e.g., C₁₁H₁₃ClNO₆S₂ ) substituents exhibit higher molecular weights and enhanced electronegativity, which may increase acidity of the carboxylic acid group compared to the methyl-substituted parent compound.
  • Hybrid Functionality: Acetylation of the sulfonamide nitrogen (e.g., C₁₄H₁₉NO₅S₂ ) modifies hydrogen-bonding capacity, impacting solubility and biological interactions.

Physicochemical Properties

Melting Points and Stability
  • Acetylated Derivatives : Melting points range from 201–218°C , indicating high thermal stability due to rigid sulfonamide and acetyl groups .
  • Nitro-Substituted Analogues : Expected to have higher melting points (e.g., >220°C) due to strong intermolecular interactions from nitro groups .
Spectral Characteristics
  • IR Spectroscopy : Sulfonyl (S=O) stretches appear at 1160–1332 cm⁻¹ , while NH stretches are observed near 3089 cm⁻¹ .
  • NMR : The parent compound’s ¹H NMR in d6-DMSO shows aromatic protons (δ 7.1–8.5 ppm) and exchangeable NH signals (δ 10.4–10.6 ppm) .

Activité Biologique

4-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid, also known as a sulfonamide derivative, has garnered attention for its diverse biological activities. This compound is characterized by its sulfonamide functional group, which contributes to its pharmacological properties. Research indicates that such compounds can exhibit a range of activities including antibacterial, enzyme inhibition, and potential anticancer effects.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₅N₁O₄S. Its structure features a butanoic acid backbone with a sulfonamide group attached to a para-methylphenyl moiety. This structural configuration is crucial for its biological interactions.

Antibacterial Activity

Research has demonstrated that derivatives of sulfonamides exhibit significant antibacterial properties. A study highlighted the antibacterial efficacy of related compounds against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The compounds displayed moderate to strong activity, with some derivatives showing IC50 values in the low micromolar range .

CompoundBacterial StrainIC50 (µM)
7lSalmonella typhi2.14
7mBacillus subtilis0.63
7nEscherichia coli2.17

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on various enzymes. Notably, it has shown strong activity against urease and acetylcholinesterase (AChE), which are significant targets in drug design due to their roles in several diseases.

  • Urease Inhibition : The compound exhibited strong inhibitory activity against urease with IC50 values comparable to established inhibitors.
  • AChE Inhibition : Some derivatives were found to be effective AChE inhibitors, which is relevant for conditions like Alzheimer’s disease.

Study on Antitrypanosomal Activity

In a study focusing on antitrypanosomal activity, derivatives of sulfonamide compounds were synthesized and evaluated. The results indicated promising antitrypanosomal effects, suggesting potential applications in treating diseases like Chagas disease .

Molecular Docking Studies

Molecular docking studies have been conducted to evaluate the binding interactions between this compound and target proteins such as bovine serum albumin (BSA). These studies revealed that the compound binds effectively to BSA, indicating its potential for therapeutic applications .

Q & A

Q. What are the key steps and critical reaction conditions for synthesizing 4-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid?

  • Methodological Answer : The synthesis involves reacting 4-methylbenzenesulfonyl chloride with butanoic acid in the presence of a base (e.g., triethylamine) under reflux in an organic solvent (dichloromethane or toluene). The reaction forms a sulfonamide intermediate, which is hydrolyzed to yield the final product. Key conditions include:
  • Temperature : Reflux (typically 40–80°C, depending on solvent boiling points).
  • Purification : Crystallization or chromatography (e.g., silica gel) to achieve >95% purity .
    Industrial-scale production uses continuous flow systems for efficient mixing and scalability .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:
  • NMR/IR Spectroscopy : Confirm functional groups (e.g., sulfonamide C-SO₂ at ~1350 cm⁻¹ in IR) and backbone structure .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., sulfonamide N–H···O motifs) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) and detect side products .

Q. What environmental factors influence its biological activity, and how can these be controlled experimentally?

  • Methodological Answer : Activity is pH-dependent due to ionization of the carboxylic acid (-COOH) and sulfonamide (-SO₂NH-) groups. To study this:
  • Buffer Systems : Use phosphate (pH 6–8) or acetate (pH 4–5) buffers to maintain specific pH levels during enzyme inhibition assays .
  • Temperature Control : Conduct assays at 25°C (standard) or 37°C (physiological) to evaluate thermal stability .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental biological activity data be resolved?

  • Methodological Answer : Cross-validate using:
  • Docking Simulations : Compare binding affinities of the compound with target enzymes (e.g., cyclooxygenase) against experimental IC₅₀ values .
  • Free Energy Perturbation (FEP) : Refine computational models by incorporating solvent effects and protonation states .
  • Experimental Feedback : Use activity data to recalibrate computational parameters (e.g., force fields) .

Q. What factorial design approaches optimize reaction conditions for scalable synthesis?

  • Methodological Answer : Implement a 2³ factorial design to test variables:
  • Factors : Temperature (40°C vs. 60°C), solvent (dichloromethane vs. toluene), and base stoichiometry (1.0 vs. 1.2 equivalents).
  • Response Variables : Yield (%) and purity (HPLC).
  • Analysis : Use ANOVA to identify significant interactions (e.g., solvent-temperature synergy) .
    Continuous flow systems can further optimize residence time and mixing .

Q. How can mechanistic studies elucidate its enzyme inhibition mode of action?

  • Methodological Answer : Combine kinetic and structural methods:
  • Enzyme Kinetics : Measure KiK_i (inhibition constant) via Lineweaver-Burk plots under varying substrate concentrations .
  • Surface Plasmon Resonance (SPR) : Quantify real-time binding to target enzymes (e.g., carbonic anhydrase) .
  • Cryo-EM/X-ray Crystallography : Resolve inhibitor-enzyme complexes to identify binding motifs (e.g., sulfonamide-Zn²⁺ interactions) .

Data Analysis & Comparative Studies

Q. How should researchers address discrepancies in NMR data during structural validation?

  • Methodological Answer : Troubleshoot using:
  • Deuterated Solvents : Ensure proper solvent suppression (e.g., DMSO-d₆ for solubility).
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., butanoic acid CH₂ vs. sulfonamide NH) .
  • Spiking Experiments : Compare with a reference standard (e.g., commercial 4-methylbenzenesulfonamide) .

Q. What distinguishes this compound from structurally similar sulfonamide derivatives?

  • Methodological Answer : Key structural and functional differences include:
  • Backbone Length : The butanoic acid chain (vs. pentanoic acid in analogs) affects solubility and membrane permeability .
  • Substituent Effects : The para-methyl group enhances lipophilicity compared to halogenated analogs (e.g., 4-fluorophenyl derivatives) .
    Biological assays (e.g., MIC for antibacterial activity) can quantify these differences .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.